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Compound of Interest

Compound Name:
2-Fluoro-3,6-

dimethoxybenzaldehyde

Cat. No.: B1599717 Get Quote

Substituted benzaldehydes are cornerstone reagents in organic synthesis, providing a versatile

entry point for the construction of a vast array of complex molecular architectures. Among

these, 2-Fluoro-3,6-dimethoxybenzaldehyde emerges as a compound of significant interest

due to its unique combination of functional groups. The aldehyde group offers a reactive handle

for numerous transformations, while the fluoro and dimethoxy substituents impart specific

electronic and steric properties that can be strategically exploited in the design of novel

compounds, particularly in the realm of medicinal chemistry.

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance

pharmacokinetic and physicochemical properties, such as metabolic stability, membrane

permeation, and binding affinity.[1][2] Similarly, methoxy groups can influence a molecule's

polarity, solubility, and receptor-binding interactions. The specific substitution pattern of 2-
Fluoro-3,6-dimethoxybenzaldehyde, therefore, makes it a highly valuable precursor for the

synthesis of targeted, high-value molecules.

Molecular Structure and Physicochemical
Properties
The structural identity of 2-Fluoro-3,6-dimethoxybenzaldehyde is defined by a benzene ring

substituted with a fluorine atom at the C2 position, a methoxy group at the C3 position, a

second methoxy group at the C6 position, and a formyl (aldehyde) group at the C1 position.
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Figure 1: Chemical Structure of 2-Fluoro-3,6-dimethoxybenzaldehyde.

The key physicochemical properties of this compound are summarized in the table below. This

data is critical for designing reaction conditions, purification strategies, and for ensuring safe

handling.

Property Value Source

Molecular Formula C₉H₉FO₃ [3]

Molecular Weight 184.16 g/mol [3]

CAS Number

Not explicitly available for this

isomer; related isomers include

457628-14-7 and 1286216-61-

2.

[3][4]

Appearance

Expected to be a white to off-

white solid/crystals, similar to

related isomers.

[5]

Melting Point

Not explicitly available; 2-

Fluoro-3-

methoxybenzaldehyde has a

melting point of 47-51 °C.

[6]

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and acetone.

SMILES
COC1=C(C(=C(C=C1)OC)F)C

=O
[7]

InChI

InChI=1S/C9H9FO3/c1-12-7-

3-4-8(13-2)9(10)6(7)5-11/h3-

5H,1-2H3

[7]
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The synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde can be approached through the

formylation of an appropriately substituted benzene precursor. A logical starting material is 1-

fluoro-2,5-dimethoxybenzene. The introduction of the aldehyde group onto the aromatic ring is

a key transformation in organic synthesis.[8] Several methods exist for the formylation of

electron-rich aromatic rings.

Synthetic Strategy: Ortho-Formylation
Given the electron-donating nature of the two methoxy groups and the ortho-, para-directing

effect of the fluorine atom, the formylation of 1-fluoro-2,5-dimethoxybenzene is expected to be

regioselective. The formyl group will preferentially add to a position activated by the methoxy

groups. The position between the fluorine and a methoxy group (the C6 position of the product)

is sterically hindered. Therefore, the most likely position for formylation is ortho to one of the

methoxy groups and meta to the fluorine, leading to the desired product.

Common formylation methods for such substrates include the Vilsmeier-Haack, Gattermann,

and Rieche reactions.[8] The Rieche formylation, which uses dichloromethyl methyl ether and a

Lewis acid like TiCl₄, is particularly effective for the ortho-formylation of phenols and their

ethers.[9]

1-Fluoro-2,5-dimethoxybenzene
1. Dichloromethyl methyl ether (Cl2CHOCH3)

2. TiCl4
3. H2O workup

2-Fluoro-3,6-dimethoxybenzaldehydeRieche Formylation

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 2-Fluoro-3,6-dimethoxybenzaldehyde.

Experimental Protocol (Proposed)
The following is a proposed, self-validating protocol based on established methodologies for

the formylation of similar aromatic ethers.[9]

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-2,5-dimethoxybenzene (1

equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 2.2 equivalents) to the stirred

solution via a syringe. The solution will likely change color.

Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to

the reaction mixture, maintaining the temperature at 0 °C.

Reaction Monitoring: Stir the reaction at 0 °C for approximately 45 minutes to an hour.[8]

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water with

vigorous stirring to hydrolyze the intermediate and quench the Lewis acid.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM

(3x). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate

solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 2-Fluoro-3,6-dimethoxybenzaldehyde.

Spectral Characterization
Confirmation of the structure and purity of the synthesized 2-Fluoro-3,6-
dimethoxybenzaldehyde is achieved through a combination of spectroscopic techniques. The

expected data are summarized below.
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Spectroscopic Technique Expected Characteristic Signals

¹H NMR

- Aldehyde Proton (CHO): A singlet around δ

10.3-10.4 ppm. - Aromatic Protons: Two

doublets in the aromatic region (δ 6.8-7.5 ppm),

showing coupling to each other and potentially

long-range coupling to the fluorine atom. -

Methoxy Protons (OCH₃): Two distinct singlets,

each integrating to 3H, likely in the range of δ

3.8-4.0 ppm.

¹³C NMR

- Aldehyde Carbonyl (C=O): A signal around δ

188-190 ppm. - Aromatic Carbons: Six signals in

the aromatic region (δ 110-165 ppm). The

carbon attached to fluorine will show a large C-F

coupling constant. - Methoxy Carbons (OCH₃):

Two signals around δ 56-62 ppm.

IR Spectroscopy

- C=O Stretch (Aldehyde): A strong, sharp

absorption band around 1690-1710 cm⁻¹. - C-O

Stretch (Ether): Strong absorption bands in the

region of 1200-1275 cm⁻¹ (asymmetric) and

1000-1075 cm⁻¹ (symmetric). - C-F Stretch: A

strong absorption band in the range of 1000-

1400 cm⁻¹. - Aromatic C-H Stretch: Signals

above 3000 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak at m/z = 184.05.[7]

- Fragmentation Pattern: Expect loss of H (M-1),

CHO (M-29), and CH₃ (M-15) as common

fragmentation pathways.

Synthetic Utility and Applications
2-Fluoro-3,6-dimethoxybenzaldehyde is a versatile intermediate. Its aldehyde functionality

can undergo a wide range of reactions, including:

Oxidation to the corresponding carboxylic acid.
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Reduction to the benzyl alcohol.

Reductive amination to form substituted benzylamines.

Wittig reactions to form alkenes.[5]

Condensation reactions (e.g., Claisen-Schmidt) to form chalcones and other α,β-unsaturated

carbonyl compounds.[10]

The presence of the fluoro and dimethoxy groups modulates the reactivity of both the aldehyde

and the aromatic ring. These groups can also serve as key recognition elements in biological

systems, making this aldehyde an attractive starting material for the synthesis of

pharmacologically active compounds. For instance, related fluorinated benzaldehydes are used

in the synthesis of benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines

and quinazolines.[5]

2-Fluoro-3,6-dimethoxybenzaldehyde Phosphonium Ylide
(from Wittig Reagent) Substituted Styrene DerivativeWittig Reaction Intramolecular

Friedel-Crafts Acylation
Polycyclic Heterocycle
(e.g., for drug scaffold)

Ring Formation

Click to download full resolution via product page

Figure 3: Representative synthetic pathway utilizing 2-Fluoro-3,6-dimethoxybenzaldehyde.

Safety and Handling
Based on data for structurally similar compounds, 2-Fluoro-3,6-dimethoxybenzaldehyde
should be handled with care.[11][12] The anticipated hazards are outlined below.

GHS Hazard Statements:

Harmful if swallowed (H302).[6]

Causes skin irritation (H315).[6]

May cause an allergic skin reaction (H317).[6]

Causes serious eye damage (H318).[6]
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May cause respiratory irritation (H335).[6]

Precautionary Measures:

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat.[6]

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands

thoroughly after handling.[13][14]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away

from incompatible materials such as strong oxidizing agents.[13]

Conclusion
2-Fluoro-3,6-dimethoxybenzaldehyde is a strategically important synthetic intermediate with

significant potential in organic synthesis and drug discovery. Its unique substitution pattern

offers a combination of reactivity and functionality that can be leveraged to create complex

molecular targets. A thorough understanding of its structure, properties, synthesis, and

reactivity, as detailed in this guide, is essential for its effective and safe utilization in the

laboratory. The continued exploration of synthetic routes involving this and related building

blocks will undoubtedly contribute to advancements in medicinal chemistry and materials

science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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